molecular formula C14H20N2O3S B2883274 N-(1-ethyl-2-oxoindolin-5-yl)-2-methylpropane-1-sulfonamide CAS No. 921861-50-9

N-(1-ethyl-2-oxoindolin-5-yl)-2-methylpropane-1-sulfonamide

Cat. No.: B2883274
CAS No.: 921861-50-9
M. Wt: 296.39
InChI Key: AFKYRVWSBUJGGC-UHFFFAOYSA-N
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Description

N-(1-ethyl-2-oxoindolin-5-yl)-2-methylpropane-1-sulfonamide is a sulfonamide-derived compound featuring a 2-oxoindoline core substituted with an ethyl group at the N1 position and a 2-methylpropane-1-sulfonamide moiety at the C5 position. The 2-oxoindoline scaffold is a privileged structure in medicinal chemistry due to its conformational rigidity and ability to interact with biological targets such as kinases and proteases. The sulfonamide group enhances solubility and bioavailability while enabling hydrogen-bonding interactions with enzymes or receptors.

Synthetic routes to such compounds often involve Buchwald-Hartwig coupling or nucleophilic substitution reactions, as seen in structurally related analogs. Challenges in synthesis include regioselective functionalization of the indoline ring and optimization of protecting group strategies to prevent side reactions.

Properties

IUPAC Name

N-(1-ethyl-2-oxo-3H-indol-5-yl)-2-methylpropane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-4-16-13-6-5-12(7-11(13)8-14(16)17)15-20(18,19)9-10(2)3/h5-7,10,15H,4,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFKYRVWSBUJGGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxoindolin-5-yl)-2-methylpropane-1-sulfonamide typically involves the following steps:

    Formation of the Indolinone Core: The indolinone core can be synthesized through a cyclization reaction involving an appropriate precursor, such as an aniline derivative and a carboxylic acid derivative, under acidic or basic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using an ethyl halide in the presence of a base.

    Sulfonamide Formation: The sulfonamide moiety is introduced by reacting the indolinone derivative with a sulfonyl chloride in the presence of a base, such as triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-2-oxoindolin-5-yl)-2-methylpropane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives.

Scientific Research Applications

N-(1-ethyl-2-oxoindolin-5-yl)-2-methylpropane-1-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: The compound has potential therapeutic applications, including as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxoindolin-5-yl)-2-methylpropane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Insights :

  • Substituent Effects: The 1-ethyl-2-oxoindolinyl group in the target compound may confer distinct electronic and steric properties compared to the 1-(4-fluorobenzyl)indolinyl group in 8d and 8e.
  • Sulfonamide Chain : The branched 2-methylpropane-1-sulfonamide chain in the target compound and 8d contrasts with the linear hexane chain in 8e. Branched chains often enhance metabolic stability by reducing oxidation susceptibility.

Pharmacological Profiles

While pharmacological data for the target compound is absent in the evidence, analogs like 8d and (R)-1 (from ) provide insights:

  • Antileishmanial Activity : (R)-1, a structurally complex sulfonamide, demonstrated sufficient purity for in vivo toxicity studies, suggesting sulfonamide derivatives are viable candidates for antiparasitic applications.
  • Bioavailability : The 4-fluorobenzyl group in 8d likely enhances blood-brain barrier penetration, whereas the ethyl group in the target compound may reduce toxicity risks.

Biological Activity

N-(1-ethyl-2-oxoindolin-5-yl)-2-methylpropane-1-sulfonamide is a compound belonging to the class of indole derivatives, known for their diverse biological activities, including anti-inflammatory, analgesic, and potential anticancer properties. This article explores the biological activity of this compound, detailing its mechanisms of action, comparative efficacy with other compounds, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
Molecular Formula C₁₄H₁₈N₂O₃S
Molecular Weight 296.39 g/mol
CAS Number 921861-50-9
InChI Key InChI=1S/C14H20N2O3S/c1-3...

This compound features an indole core structure fused with a sulfonamide group, which contributes to its unique chemical properties and biological activities .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has shown potential to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response. In vitro studies have demonstrated IC50 values of 314 μg/mL for COX-1 and 130 μg/mL for COX-2, indicating a selective inhibition towards COX-2 .
  • Anti-inflammatory Activity : In animal models, administration of this compound resulted in significant reductions in edema, suggesting its efficacy as an anti-inflammatory agent. For instance, at doses of 10 mg/kg and higher, it exhibited percent reductions in edema ranging from 33.3% to 40.58% over specified time intervals .
  • Cell Signaling Modulation : The compound may also modulate cell signaling pathways by binding to various receptors or enzymes involved in inflammation and pain pathways, leading to altered cellular responses.

Comparative Efficacy

To understand the uniqueness of this compound compared to other similar compounds, a comparison table is provided below:

CompoundCOX-I IC50 (μg/mL)COX-II IC50 (μg/mL)5-LOX IC50 (μg/mL)
This compound314130105
Indomethacin7.8Not applicableNot applicable
CelecoxibNot applicable8.3Not applicable
MontelukastNot applicableNot applicable7.7

This table highlights that while this compound exhibits moderate inhibition against COX enzymes and significant activity against 5-lipoxygenase (5-LOX), it demonstrates a more selective profile compared to traditional NSAIDs like indomethacin .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

  • Anti-inflammatory Studies : In a carrageenan-induced edema model, the compound was administered at various dosages (10 mg/kg to 30 mg/kg), demonstrating significant reductions in swelling compared to control groups. This suggests its potential utility in treating inflammatory conditions .
  • Molecular Docking Studies : Computational studies have indicated favorable binding interactions between this compound and the active sites of COX enzymes. These findings support its potential as a lead compound for further development in anti-inflammatory drug discovery .
  • Pharmacokinetic Properties : Preliminary assessments suggest that the compound possesses good oral bioavailability and may effectively cross the blood-brain barrier, enhancing its therapeutic potential for central nervous system-related conditions .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N-(1-ethyl-2-oxoindolin-5-yl)-2-methylpropane-1-sulfonamide with high yield and purity?

  • Methodology : The synthesis typically involves coupling a sulfonyl chloride derivative (e.g., 2-methylpropane-1-sulfonyl chloride) with a substituted indoline precursor (e.g., 5-amino-1-ethyl-2-oxoindoline) under basic conditions. Triethylamine or pyridine is often used to neutralize HCl generated during the reaction. Solvents like dichloromethane or tetrahydrofuran (THF) are optimal for controlling reaction kinetics. Post-synthesis purification via column chromatography or recrystallization ensures high purity .
  • Optimization : Adjusting stoichiometric ratios (e.g., 1.2:1 sulfonyl chloride to indoline) and reaction temperature (0–25°C) can improve yields. Monitoring by TLC or HPLC is critical for identifying side products like unreacted starting materials .

Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?

  • Structural Confirmation :

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituents on the indoline and sulfonamide moieties (e.g., ethyl group at N1, methyl branching in the sulfonamide) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]⁺ for C₁₄H₂₀N₂O₃S: 297.12) .
    • Purity Assessment :
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities (<0.5% threshold) .

Q. How should researchers design initial biological activity screens for this compound?

  • Target Selection : Prioritize enzymes commonly modulated by sulfonamides, such as carbonic anhydrase or cyclooxygenase, based on structural analogs .
  • Assay Design :

  • Enzyme Inhibition : Use fluorometric or colorimetric assays (e.g., esterase activity for carbonic anhydrase) with IC₅₀ determination .
  • Cellular Models : Test cytotoxicity in cancer cell lines (e.g., MCF-7, HepG2) via MTT assays at concentrations 1–100 μM .

Advanced Research Questions

Q. What experimental approaches are used to investigate the mechanism of action of this sulfonamide derivative?

  • Binding Studies :

  • Surface Plasmon Resonance (SPR) : Quantifies real-time binding kinetics (e.g., KD values) with immobilized target proteins .
  • X-ray Crystallography : Resolves 3D binding conformations, as demonstrated for similar sulfonamide-enzyme complexes .
    • Pathway Analysis : Transcriptomic profiling (RNA-seq) of treated cells identifies downstream gene regulation .

Q. How can pharmacokinetic properties such as bioavailability and metabolic stability be assessed?

  • In Vitro Models :

  • Caco-2 Monolayers : Predict intestinal absorption (Papp >1×10⁻⁶ cm/s indicates high permeability) .
  • Liver Microsomes : Incubate with NADPH to measure metabolic half-life (t½) and identify major metabolites via LC-MS .
    • In Vivo Studies : Administer orally (10–50 mg/kg) in rodent models to calculate AUC and bioavailability using plasma LC-MS/MS .

Q. What methodologies are effective for analyzing discrepancies in biological activity data across studies?

  • Comparative Meta-Analysis : Normalize data using standardized units (e.g., % inhibition at 10 μM) and assess variables like assay pH, buffer composition, or cell passage number .
  • Orthogonal Validation : Confirm enzyme inhibition results using alternative methods (e.g., isothermal titration calorimetry vs. fluorescence assays) .

Q. What strategies are recommended for establishing structure-activity relationships (SAR) for derivatives of this compound?

  • Substituent Variation : Synthesize analogs with modified sulfonamide branching (e.g., isopropyl instead of methyl) or indoline substituents (e.g., halogenation at C4) .
  • Data Correlation : Use multivariate analysis to link structural descriptors (e.g., logP, polar surface area) with bioactivity. QSAR models can predict optimal substituents .

Q. How can molecular docking simulations be applied to predict binding affinity with target enzymes?

  • Protocol :

Protein Preparation : Retrieve target enzyme structures (e.g., PDB: 3ZD) and remove water/ligands .

Ligand Docking : Use AutoDock Vina to generate binding poses, prioritizing low-energy conformations (<-7 kcal/mol) .

Validation : Compare docking scores with experimental IC₅₀ values to refine force field parameters .

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